N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 932537-78-5
VCID: VC4874300
InChI: InChI=1S/C21H20N6O2S/c1-4-14-8-7-9-15(12-14)27-13(2)18(24-26-27)19-22-21(30-25-19)23-20(28)16-10-5-6-11-17(16)29-3/h5-12H,4H2,1-3H3,(H,22,23,25,28)
SMILES: CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C
Molecular Formula: C21H20N6O2S
Molecular Weight: 420.49

N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

CAS No.: 932537-78-5

Cat. No.: VC4874300

Molecular Formula: C21H20N6O2S

Molecular Weight: 420.49

* For research use only. Not for human or veterinary use.

N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide - 932537-78-5

Specification

CAS No. 932537-78-5
Molecular Formula C21H20N6O2S
Molecular Weight 420.49
IUPAC Name N-[3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Standard InChI InChI=1S/C21H20N6O2S/c1-4-14-8-7-9-15(12-14)27-13(2)18(24-26-27)19-22-21(30-25-19)23-20(28)16-10-5-6-11-17(16)29-3/h5-12H,4H2,1-3H3,(H,22,23,25,28)
Standard InChI Key JKCWXHLNVMPXSH-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C

Introduction

N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a complex organic compound featuring a combination of triazole and thiadiazole rings, which are known for their diverse biological activities. This compound is part of a broader class of heterocyclic compounds that have garnered significant attention due to their potential applications in medicine, particularly in the development of antimicrobial and anticancer agents.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the triazole and thiadiazole rings. Techniques such as click chemistry for triazole formation and condensation reactions for thiadiazole synthesis are common. Optimization of reaction conditions using automated reactors and high-throughput screening can enhance yield and purity.

Biological Activities

Compounds with triazole and thiadiazole rings have shown promising biological activities, including antimicrobial and anticancer properties. These activities are often attributed to their ability to interact with specific biological targets, such as enzymes or receptors, thereby modulating cellular pathways involved in proliferation and apoptosis.

Applications and Future Directions

Given the potential biological activities of compounds with similar structures, N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide could be explored for applications in drug development. Further research is needed to fully elucidate its properties and potential uses.

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